HIV-1 Reverse Transcriptase Inhibitory Activity: 3′-Azido-ddA vs. 3′-Azido-ddG and Clinical NRTIs
In head-to-head evaluation using primary human lymphocytes, HeLa cells, and T-cell lines, the unprotected 3′-azido-2′,3′-dideoxyadenosine (3′-azido-ddA) demonstrated anti-HIV-1 activity with IC₅₀ values ranging from 0.36 to 10 μM [1]. The closely related purine analog 3′-azido-2′,3′-dideoxyguanosine (3′-azido-ddG) exhibited 1.9- to 4.8-fold greater potency under identical conditions, with IC₅₀ values ranging from 0.19 to 2.1 μM [1]. Both compounds incorporate as triphosphates into viral DNA by HIV-1 reverse transcriptase with efficiency comparable to natural dATP and dGTP substrates [1]. This quantitative dataset provides a baseline for evaluating N6-benzoyl-protected derivatives, where the benzoyl moiety serves as a prodrug element or protecting group that must be removed for activity.
| Evidence Dimension | Anti-HIV-1 potency (IC₅₀) |
|---|---|
| Target Compound Data | 3′-azido-ddA (unprotected core of target compound): IC₅₀ = 0.36–10 μM |
| Comparator Or Baseline | 3′-azido-ddG: IC₅₀ = 0.19–2.1 μM |
| Quantified Difference | 3′-azido-ddG is 1.9–4.8× more potent |
| Conditions | Primary human lymphocytes, HeLa cells, T-cell lines; HIV-1 infection assay |
Why This Matters
Establishes the activity range of the core 3′-azido-ddA scaffold, which informs procurement decisions when selecting between the protected (N6-benzoyl) form for synthetic applications versus the unprotected form for direct biological evaluation.
- [1] Slusarchyk WA, et al. Anti-Human Immunodeficiency Virus Activity, Cross-Resistance, Cytotoxicity, and Intracellular Pharmacology of the 3′-Azido-2′,3′-Dideoxypurine Nucleosides. Antimicrobial Agents and Chemotherapy. 2009;53(9):3846-3855. View Source
